molecular formula C5H7NO2S B8025748 4-Nitro-3,6-dihydro-2H-thiopyran

4-Nitro-3,6-dihydro-2H-thiopyran

Cat. No.: B8025748
M. Wt: 145.18 g/mol
InChI Key: PWSXELCMRMORKY-UHFFFAOYSA-N
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Description

4-Nitro-3,6-dihydro-2H-thiopyran is a heterocyclic compound characterized by a six-membered ring containing sulfur and a nitro group at the fourth position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3,6-dihydro-2H-thiopyran typically involves the hetero-Diels–Alder reaction of enamine-3-thiones with nitroalkenes. This one-pot method is efficient and yields the desired thiopyran derivatives in moderate to good yields. The reaction conditions often involve room temperature and the use of Lawesson’s reagent for thionation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in an alcohol solvent like butanol.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

4-Nitro-3,6-dihydro-2H-thiopyran has several applications in scientific research:

Mechanism of Action

The biological activity of 4-Nitro-3,6-dihydro-2H-thiopyran is primarily due to its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. Additionally, its derivatives that act as dopamine receptor agonists interact with the dopamine D1 receptors, influencing neurological pathways .

Comparison with Similar Compounds

    3-Nitro-2H-thiopyran: Similar structure but with the nitro group at the third position.

    3,4-Dihydro-2H-thiopyran: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Nitro-3,6-dihydro-2H-thiopyran is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. This positioning allows for selective reduction and substitution reactions that are not as feasible with other thiopyran derivatives .

Properties

IUPAC Name

4-nitro-3,6-dihydro-2H-thiopyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSXELCMRMORKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-3,6-dihydro-2H-thiopyran
Reactant of Route 2
4-Nitro-3,6-dihydro-2H-thiopyran
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4-Nitro-3,6-dihydro-2H-thiopyran
Reactant of Route 4
4-Nitro-3,6-dihydro-2H-thiopyran
Reactant of Route 5
4-Nitro-3,6-dihydro-2H-thiopyran
Reactant of Route 6
4-Nitro-3,6-dihydro-2H-thiopyran

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